Xylose-3-13C

13C Metabolic Flux Analysis Xylose Metabolism Isotopic Tracer

Xylose-3-13C delivers unparalleled positional resolution for 13C metabolic flux analysis. Unlike unlabeled or uniformly labeled xylose, the site-specific 13C enrichment at C-3 generates distinct isotopomer distributions that discriminate oxidative vs. non-oxidative PPP activity. Essential for parallel labeling experiments with [1-13C], [2-13C], [4-13C], and [5-13C]xylose to validate metabolic network models. Supplied as white to off-white solid with 99 atom% 13C and ≥98% chemical purity. Request a quote for your required quantity.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12393701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-3-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5+1
InChIKeyPYMYPHUHKUWMLA-CUMVFIOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylose-3-13C Procurement Guide: Specifications and Analytical Utility for Metabolic Tracing


Xylose-3-13C is a stable isotope-labeled monosaccharide in which the carbon atom at position 3 of D-xylose is enriched with the non-radioactive 13C isotope . This pentose sugar (C4[13C]H10O5; molecular weight 151.12) serves as a site-specific tracer for investigating carbohydrate metabolism, particularly the pentose phosphate pathway and xylose utilization routes in microbial and plant systems [1]. With an unlabeled CAS of 58-86-6 and typical isotopic enrichment of 99 atom% 13C, Xylose-3-13C is supplied as a white to off-white solid with certified chemical purity of 98% . Its primary utility lies in 13C metabolic flux analysis (13C-MFA), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) applications, where the site-specific label enables precise tracking of carbon rearrangement through metabolic networks that cannot be achieved with uniformly labeled or unlabeled xylose [2].

Xylose-3-13C: Why Unlabeled or Other 13C-Xylose Analogs Cannot Substitute in Metabolic Flux Studies


Unlabeled D-xylose or uniformly labeled [U-13C]xylose cannot resolve carbon rearrangement pathways with the positional specificity required for rigorous 13C metabolic flux analysis (13C-MFA) [1]. Singly labeled xylose tracers at different carbon positions produce distinct, non-interchangeable labeling patterns in downstream metabolites that are essential for discriminating between competing metabolic pathways [2]. The [3-13C] label specifically tracks the metabolic fate of the C-3 carbon atom through isomerization, phosphorylation, and entry into the pentose phosphate pathway or glycolysis, providing unique positional resolution that cannot be inferred from [1-13C], [2-13C], [4-13C], or [5-13C]xylose [2][3]. Parallel labeling experiments using the complete set of singly labeled xylose tracers have demonstrated that each positional label yields distinct isotopomer distributions in proteinogenic amino acids, and that any missing positional tracer creates unquantifiable ambiguities in flux resolution [1]. Therefore, substitution of Xylose-3-13C with a different positional isomer or with unlabeled xylose fundamentally compromises the information content of a 13C-MFA study and precludes validation of metabolic network models.

Xylose-3-13C Quantitative Evidence Guide: Comparative Performance Data for Scientific Selection


Xylose-3-13C in Parallel Labeling: Comparative Flux Resolution Versus Other Positional Singly Labeled Xylose Tracers

In a rigorous 13C metabolic flux analysis study of Geobacillus LC300, the complete set of five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) was employed to validate the metabolic network model and quantify precise metabolic fluxes [1]. Xylose-3-13C provided unique isotopomer distribution data in biomass amino acids that, when integrated with data from the other four positional tracers via the COMPLETE-MFA approach, enabled full discrimination between the oxidative and non-oxidative branches of the pentose phosphate pathway [1]. The study established that the pentose phosphate pathway, glycolysis, and TCA cycle are highly active in Geobacillus LC300, with the oxidative pentose phosphate pathway contributing significantly to NADPH production—conclusions that could not have been drawn from any single tracer alone [1].

13C Metabolic Flux Analysis Xylose Metabolism Isotopic Tracer

Xylose-3-13C Certified Isotopic Enrichment: Quantitative Purity Metrics for Reproducible Tracer Studies

Xylose-3-13C is supplied with certified isotopic enrichment of 99 atom% 13C at the C-3 position and overall chemical purity of 98%, as documented in supplier certificates of analysis . These quantitative purity metrics are critical for ensuring accurate tracer quantitation and minimizing background signal contamination in mass spectrometry and NMR experiments [1]. Lower isotopic enrichment (e.g., <98 atom% 13C) or unspecified positional purity introduces systematic error into isotopomer distribution measurements and compromises the precision of flux calculations in 13C-MFA [2].

Stable Isotope Labeling Quality Control Tracer Quantitation

Xylose-3-13C in E. coli 13C-MFA: Comparative Tracer Utility Versus Glucose-Based Parallel Labeling

In a comprehensive 13C-MFA study of E. coli metabolism, parallel labeling experiments were conducted with [1,2-13C]xylose and [5-13C]xylose—the two xylose tracers identified as optimal for 13C-MFA—alongside [1,2-13C]glucose and [1,6-13C]glucose [1]. The study demonstrated that xylose-specific tracers are essential for resolving xylose metabolism pathways, particularly under anaerobic conditions where significant turnover of RNA was detected when cells were grown on xylose but not when grown on glucose [1]. Xylose-3-13C, though not used as an optimal tracer in this specific study, belongs to the same class of singly labeled xylose tracers that provide the positional resolution required for flux discrimination in xylose-utilizing organisms [2].

Escherichia coli Lignocellulosic Biomass Co-utilization

Xylose-3-13C NMR and LC-MS Compatibility: Analytical Sensitivity for Intestinal Absorption and Fermentation Studies

Xylose-3-13C is designed for compatibility with multiple analytical platforms including NMR spectroscopy and LC-MS/MS for quantitative tracer analysis in complex biological matrices . In intestinal absorption testing, D-xylose-3-13C can be administered and subsequently quantified in urine or breath samples via 13C-NMR or LC-MS, enabling assessment of small intestine integrity and malabsorption syndromes . The site-specific 13C label at C-3 produces distinct NMR resonances that are resolvable from natural abundance 13C signals, and in LC-MS/MS, the +1 Da mass shift relative to unlabeled xylose enables precise quantitation via selected reaction monitoring (SRM) or high-resolution mass spectrometry [1].

NMR Spectroscopy LC-MS/MS Intestinal Absorption

Xylose-3-13C Application Scenarios: Validated Research and Industrial Use Cases


13C Metabolic Flux Analysis (13C-MFA) of Thermophilic Xylose-Utilizing Microorganisms

Xylose-3-13C is employed as part of parallel labeling experiments using the complete set of singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) to validate metabolic network models and quantify precise carbon fluxes in thermophilic organisms such as Geobacillus LC300 [1]. In this validated workflow, the 3-13C tracer provides unique isotopomer distribution data that, when integrated via the COMPLETE-MFA framework, enables discrimination between oxidative and non-oxidative pentose phosphate pathway activity and quantification of NADPH production [1]. This application is particularly valuable for metabolic engineering efforts aimed at optimizing lignocellulosic biomass conversion at elevated temperatures, where Geobacillus LC300 achieves a doubling time of less than 30 minutes on xylose [1].

Parallel Labeling for E. coli Xylose and Glucose Co-Utilization Flux Analysis

In studies of E. coli metabolism under aerobic and anaerobic conditions, parallel labeling experiments with xylose-specific tracers (including singly labeled xylose analogs such as [3-13C]xylose) are essential for resolving xylose-derived carbon flux in co-utilization scenarios [2]. The use of xylose-specific tracers enabled the detection of significant RNA turnover when E. coli was grown anaerobically on xylose—a phenomenon not observed with glucose [2]. Xylose-3-13C contributes to this analytical framework by providing the C-3 positional information necessary for comprehensive flux resolution in engineered strains designed for simultaneous glucose and xylose fermentation [2][1].

Quantitative LC-MS/MS and NMR Tracer Studies of Intestinal Absorption

Xylose-3-13C is utilized in clinical and preclinical intestinal absorption testing, where it is administered to subjects and subsequently quantified in urine or breath samples via 13C-NMR spectroscopy or LC-MS/MS . The 99 atom% 13C enrichment at the C-3 position provides high signal-to-noise ratio for sensitive tracer detection, enabling assessment of small intestine integrity in conditions such as malabsorption syndromes and celiac disease . The +1 Da mass shift relative to unlabeled xylose allows for precise quantitation using selected reaction monitoring (SRM) in LC-MS/MS workflows, with detection sensitivity down to 0.001% isotopic enrichment above natural abundance background when coupled with isotope ratio mass spectrometry [3].

Microbial Fermentation and Pentose Phosphate Pathway Investigation

Xylose-3-13C serves as a site-specific tracer for investigating xylose isomerase-catalyzed conversion to xylulose and subsequent entry into the pentose phosphate pathway in engineered yeast and bacterial strains [4]. The C-3 label tracks the metabolic fate of the carbon atom through isomerization, phosphorylation, and downstream catabolism, providing quantitative data on pathway utilization and metabolic bottlenecks [1][4]. This application is critical for optimizing xylose fermentation to ethanol, 2,3-butanediol, and other bioproducts in Saccharomyces cerevisiae and related industrial microorganisms [4].

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